molecular formula C12H16N2O2S B14353450 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane CAS No. 92183-57-8

2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane

Cat. No.: B14353450
CAS No.: 92183-57-8
M. Wt: 252.33 g/mol
InChI Key: OPEVDAHLJZDKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[421]nonane is a unique organic compound characterized by its bicyclic structure containing sulfur and isocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The temperature is usually maintained at low to moderate levels to control the reaction rate and prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The isocyanate groups can be reduced to amines.

    Substitution: The isocyanate groups can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reactions with alcohols or amines typically occur at room temperature or slightly elevated temperatures in the presence of a catalyst or base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Urethanes or ureas.

Scientific Research Applications

2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane has several scientific research applications:

    Polymer Chemistry: Used as a cross-linking agent in the synthesis of polyurethanes and other polymers.

    Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.

    Biology and Medicine:

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.

Mechanism of Action

The mechanism of action of 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of urethane or urea linkages. This reactivity is harnessed in various applications, including polymerization and cross-linking reactions.

Comparison with Similar Compounds

Similar Compounds

    1,6-Diisocyanatohexane: Another diisocyanate compound used in polymer chemistry.

    Toluene Diisocyanate: Widely used in the production of polyurethanes.

    Methylenediphenyl Diisocyanate: Commonly used in the manufacture of rigid polyurethane foams.

Uniqueness

2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane is unique due to its bicyclic structure and the presence of sulfur, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in specialized applications where other diisocyanates may not be suitable.

Properties

CAS No.

92183-57-8

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

2,5-diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane

InChI

InChI=1S/C12H16N2O2S/c1-11(14-8-16)5-3-9(13-7-15)10-4-6-12(11,2)17-10/h9-10H,3-6H2,1-2H3

InChI Key

OPEVDAHLJZDKEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2CCC1(S2)C)N=C=O)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.